

Mechanism of Action and p53-dependent Selectivity

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Compound Focus: Niclosamide

CAS No.: 50-65-7

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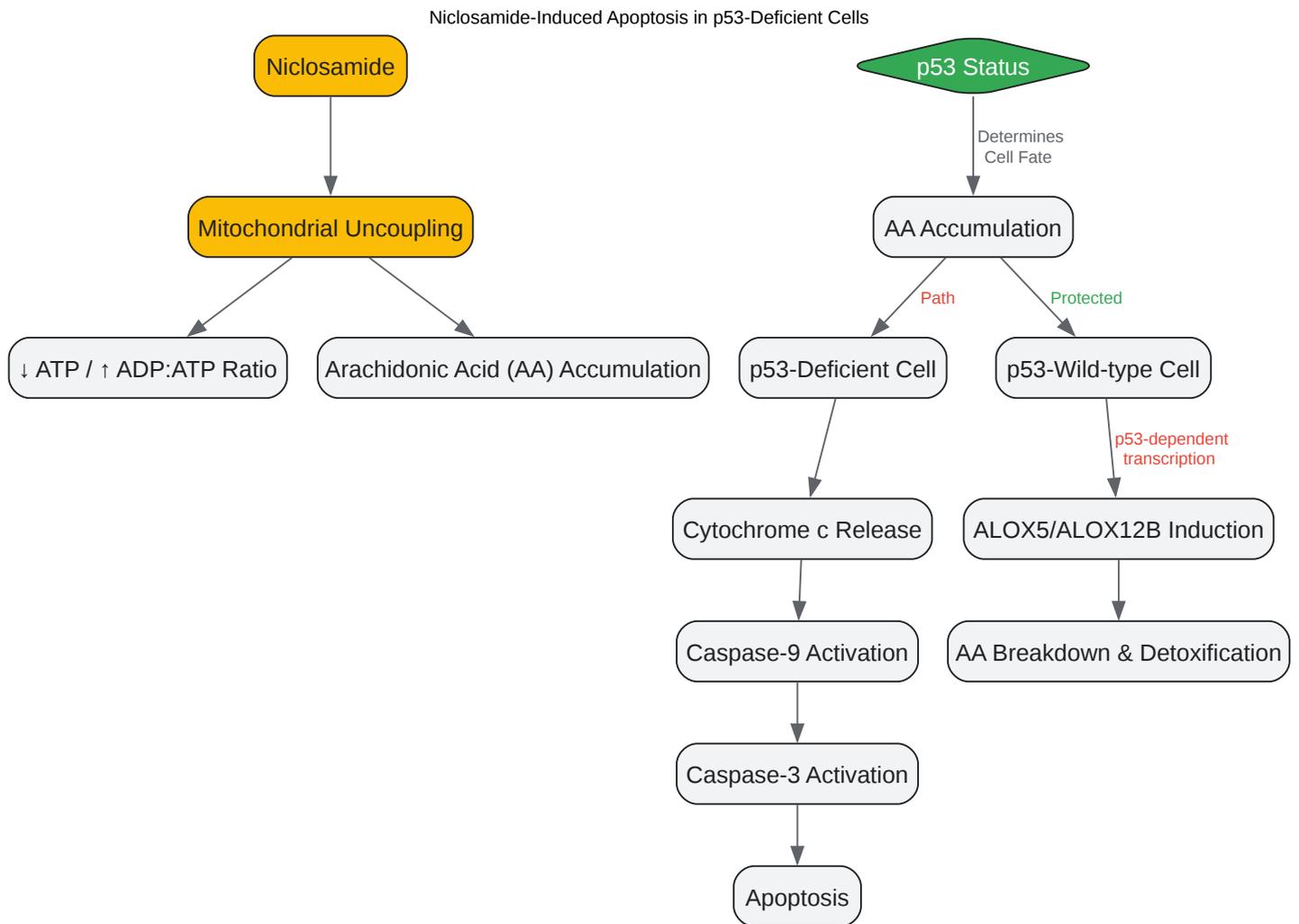
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The core mechanism and the basis for its selective action are summarized in the table below:

Mechanism / Feature	Description	Role in p53-deficient Cell Death
Primary Mechanism	Functions as a mitochondrial uncoupler, dissipating the proton gradient across the inner mitochondrial membrane [1] [2].	Leads to a sharp drop in intracellular ATP and disrupts energy metabolism [1].
Key Selective Vulnerability	p53-deficient cells lack a protective metabolic response, leading to arachidonic acid (AA) accumulation [1].	Accumulated AA induces mitochondrial-dependent apoptosis; cytochrome c release activates caspase-9/caspase-3 [1].
Protective Role of p53	Wild-type p53 evades death by transcriptionally inducing lipid oxygenation genes ALOX5 and ALOX12B [1].	These enzymes catalyze the breakdown of arachidonic acid, preventing its toxic buildup [1].

Mechanism / Feature	Description	Role in p53-deficient Cell Death
Alternative/Collateral Mechanisms	Induces DNA damage, partly attributed to its aniline 4'-NO ₂ group [2]. Can also inhibit Wnt/ β -catenin, STAT3, and mTOR pathways [3] [4].	Genotoxicity is a pleiotropic effect that can be uncoupled from its primary anti-tumor action [2].

This relationship and the subsequent apoptotic pathway can be visualized as follows:



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The apoptotic pathway triggered by **niclosamide** in p53-deficient cells.

Key Supporting Experimental Evidence

The following table summarizes critical experiments that validate **niclosamide**'s mechanism and selectivity:

Experimental Model / Assay	Key Findings
HTS Co-culture Screen (HCT116 cells)	Identified niclosamide as the most potent compound selectively killing p53-deficient (p53 ^{-/-}) over p53 ^{+/+} cells [1].
Isogenic Cell Line Models	p53 knockout (KO) MEFs showed >90% apoptosis vs. wild-type; p53R172H (hotspot mutant) MEFs showed marked sensitivity [1].
Patient-Derived Xenografts	Niclosamide impaired growth of p53 mutant patient-derived ovarian xenografts [1].
Metabolomic/Lipidomic Profiling	Revealed niclosamide-induced mitochondrial uncoupling and preferential arachidonic acid accumulation in p53-deficient cells [1] [2].
Nitro-Deficient Analog (ND-Nic)	Eliminating the 4'-NO ₂ group reduced genotoxicity but preserved selective killing of p53-deficient cells via mitochondrial uncoupling [2].

Research Implications and Future Directions

- **Targeting a Broad Patient Population:** This strategy exploits a vulnerability common to diverse p53 mutations, offering a potential therapeutic for a wide array of cancers [1].
- **Exploring Safer Analogues:** The nitro-deficient **niclosamide** (ND-Nic) presents a promising candidate with reduced genotoxicity and retained efficacy, highlighting a path for improved drug design [2].
- **Combination Therapy Potential:** Evidence suggests **niclosamide**'s effect can be enhanced with other agents, such as quinacrine, through mechanisms like autophagy-mediated p53-dependent apoptosis [5].

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